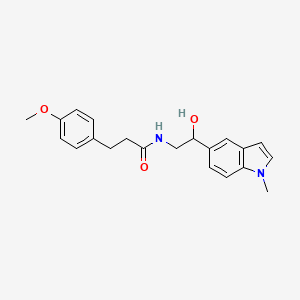

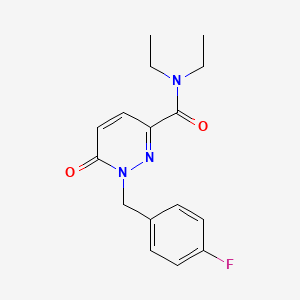

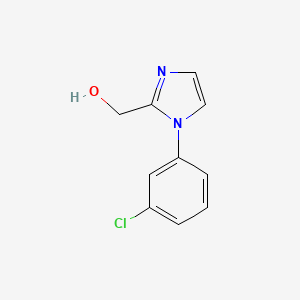

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, also known as DOI, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DOI is a selective agonist for the serotonin 5-HT2A receptor, which has been implicated in various physiological and pathological processes, including cognition, perception, and mood regulation.

Scientific Research Applications

Antioxidant Activity

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide: has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. Some synthesized compounds demonstrated more effective antioxidant activity compared to standard compounds . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Antibacterial Properties

The compound has undergone in vitro antibacterial testing against both gram-positive and gram-negative bacteria. Researchers compared its efficacy with two control drugs. While results varied, certain synthesized benzamide derivatives exhibited growth inhibitory activity against bacterial strains . These findings highlight its potential as an antibacterial agent.

Drug Discovery

Amide compounds, including benzamides, are essential in drug discovery. Their diverse properties make them valuable candidates for developing novel pharmaceuticals. Researchers explore their potential in treating various conditions, such as cancer, hypercholesterolemia, and anti-inflammatory responses .

Industrial Applications

Amides find applications beyond medicine. In industrial sectors like plastics, rubber, paper, and agriculture, amide derivatives play significant roles. Their structural versatility allows for various applications, from enhancing materials to improving industrial processes .

Anti-Platelet Activity

While specific studies on this compound’s anti-platelet activity are not mentioned in the available literature, it’s worth noting that amide derivatives, in general, exhibit anti-platelet effects . Further research could explore this aspect.

Other Potential Uses

Beyond the mentioned applications, benzamides have been investigated for their potential in treating juvenile hyperactivity, anti-tumor effects, and anti-HSV (herpes simplex virus) activity . These diverse properties open up avenues for further exploration.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets to induce a range of biological responses.

Biochemical Pathways

Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . This suggests that the compound may affect these pathways and their downstream effects.

Result of Action

It is known that indole derivatives can induce apoptosis and ultimately cause the death of cancer cells . This suggests that the compound may have similar effects.

Action Environment

It is known that reactions at the benzylic position, which would include this compound, can occur via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound’s action may be influenced by the surrounding chemical environment.

properties

IUPAC Name |

2,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-12-4-5-13(15(9-12)23-2)17(21)18-11-3-6-14-10(7-11)8-16(20)19-14/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBWDDFYTRCHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)